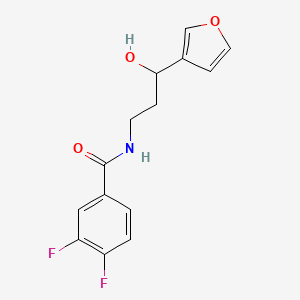
3,4-difluoro-N-(3-(furan-3-yl)-3-hydroxypropyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-difluoro-N-(3-(furan-3-yl)-3-hydroxypropyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It has been extensively studied for its potential therapeutic applications due to its unique chemical structure and mechanism of action.
科学的研究の応用
Excited-State Intramolecular Proton and Charge Transfer Regulation
Research indicates that modifications in molecular structure, such as those seen in furan derivatives, can significantly regulate excited-state intramolecular proton transfer (ESIPT) and intramolecular charge transfer (ICT). This has promising applications in fluorescence sensing and imaging. For instance, furan heterocycle extension and diethylamino donor group substitution can modulate these excited-state dynamic behaviors, influencing absorption and emission spectra, thereby aiding in the development of fluorescent probes and organic radiation scintillators (Han et al., 2018).
Synthesis of Difluorinated Compounds
Difluorinated molecules, such as 3,4-difluoro derivatives, are extensively utilized in pharmaceutical and agrochemical industries. For example, Rh(III)-catalyzed redox-neutral C-H alkenylation of benzamides with gem-difluorohomoallylic silyl ethers has been demonstrated, showcasing the practicality and broad substrate compatibility of this protocol. This method provides new opportunities for the synthesis of elaborate difluorinated compounds, offering potential in diverse synthetic applications (Cui et al., 2023).
Reactivity in Furan Diels-Alder Reactions
Difluorinated alkenoate's reaction with furan, facilitated by a tin(IV) catalyst, suggests unique reactivity patterns. This reaction, explored using density functional theory (DFT) calculations, shows that fluorinated dienophiles exhibit significantly different reactivity compared to their non-fluorinated counterparts. Such reactions could be key in synthesizing specific cyclic carbonate compounds, hinting at potential applications in organic synthesis and chemical engineering (Griffith et al., 2006).
Fluorination of Benzo[b]furans
Efficient protocols have been developed for the fluorination of benzo[b]furans, like the 3,4-difluoro derivatives. These protocols use specific reagents to produce fluorinated furan compounds, which can be pivotal in organic and medicinal chemistry due to their unique chemical properties. This research contributes to the development of new synthetic pathways for fluorinated organic compounds (Wang et al., 2015).
Synthesis of Enaminones and Their Biological Applications
Furan derivatives play a role in synthesizing enaminones, which can be significant in studying biological activity, chemosensors, and fluorescence. The reaction involving furan-2,3-diones or acylpyruvic acids with o-aminothiophenols results in the formation of these compounds, which can be important in pharmacological research and the development of new therapeutic agents (Stepanova et al., 2020).
Antiplasmodial Activities
N-acylated furazan-3-amines, which include 3,4-difluoro derivatives, have shown activity against different strains of Plasmodium falciparum. Research into these compounds has revealed structure–activity relationships, indicating that the nature of the acyl moiety is crucial for antiplasmodial activity. This research is vital in developing new antimalarial drugs (Hermann et al., 2021).
特性
IUPAC Name |
3,4-difluoro-N-[3-(furan-3-yl)-3-hydroxypropyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO3/c15-11-2-1-9(7-12(11)16)14(19)17-5-3-13(18)10-4-6-20-8-10/h1-2,4,6-8,13,18H,3,5H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQHNJJIKWIFJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCCC(C2=COC=C2)O)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

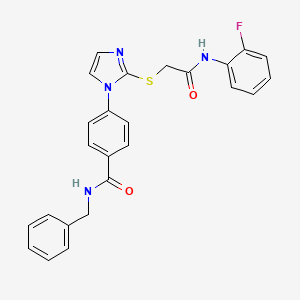
![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2979218.png)
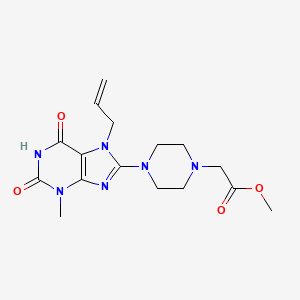
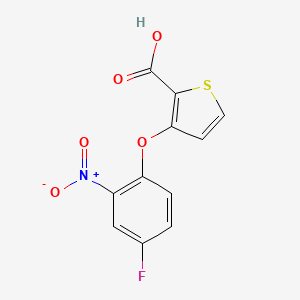
![3-[3-(4-Ethylpiperazin-1-yl)pyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2979222.png)

![rel-(1R,4R,5R)-5-(bromomethyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B2979226.png)


![3-(3-fluorophenyl)-N-(2-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2979232.png)

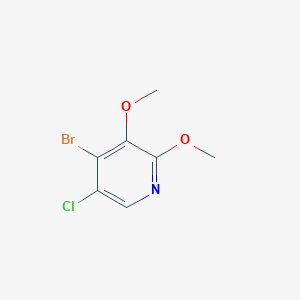
![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(4-fluorobenzyl)-2-oxoacetamide](/img/structure/B2979236.png)
